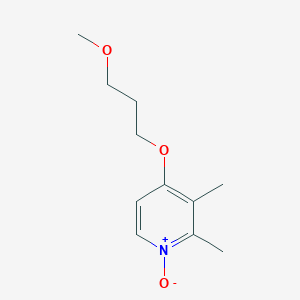

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Vue d'ensemble

Description

The compound “4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide” is a related compound of Rabeprazole . Rabeprazole is a drug used for gastric acid suppression .

Synthesis Analysis

The synthesis of this compound involves the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl} methylthio}-H- benzmidazole followed by oxidation in the presence of a suitable oxidizing agent .Molecular Structure Analysis

The molecular formula of this compound is C18H21N3O4S . The molecule contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds .Applications De Recherche Scientifique

Application in Pharmaceutical Industry

Summary of the Application

“4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide” is involved in the synthesis of Rabeprazole . Rabeprazole is a Proton-pump inhibitor used for heartburn, acid reflux, and GORD (gastro-oesophageal reflux disease). It’s also used to prevent and treat stomach ulcers .

Methods of Application or Experimental Procedures

The synthesis of Rabeprazole involves various organic transformations . In a typical sequence, a pyridine derivative is treated with a suitably substituted alcohol in the presence of a strong base to get a corresponding 4-alkoxy intermediate. This intermediate on further reaction with acetic anhydride yields an O-acetyl intermediate .

Results or Outcomes

The synthesis of these impurities is highly useful for the bulk manufacturers of the Proton-pump inhibitor drug Rabeprazole and useful for the analytical development of the drug and regulatory agencies . The synthesis strategy is advantageous from the commercial scale-up point and would help in reducing the overall timeline and cost for the large scale manufacture of Rabeprazole sodium .

Safety And Hazards

Propriétés

IUPAC Name |

4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9-10(2)12(13)6-5-11(9)15-8-4-7-14-3/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQKWDSCDLYKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434162 | |

| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide | |

CAS RN |

117977-18-1 | |

| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

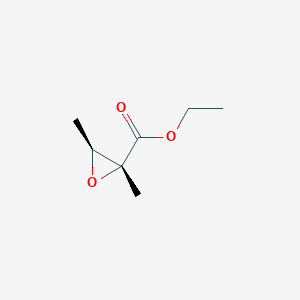

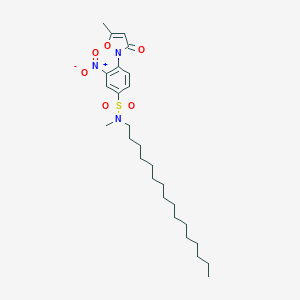

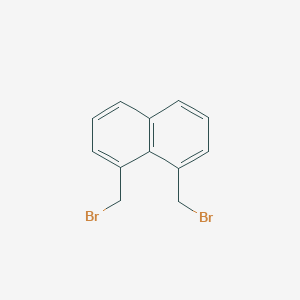

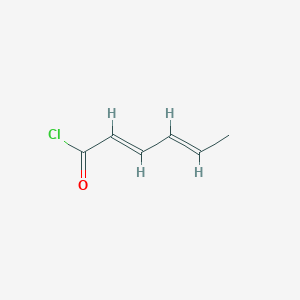

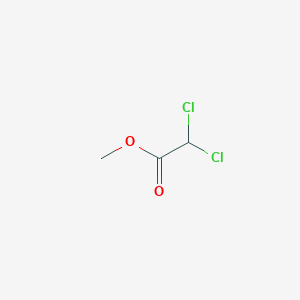

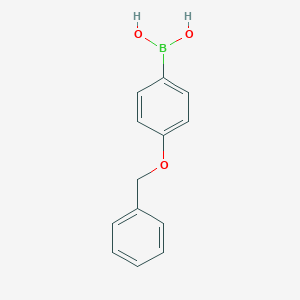

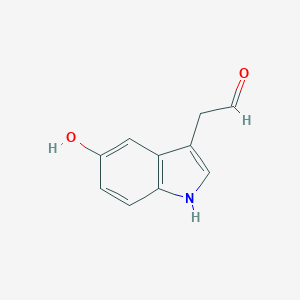

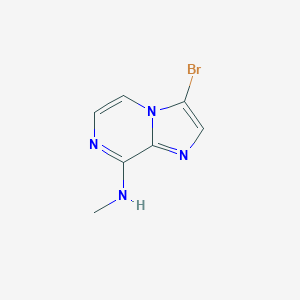

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.